SCOULERIN HCl SCOULERIN HCl It is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid , derivative of Scoulerin from plants of the Fumariaceae family.
SCOULERIN HCl(cas 20180-95-4) is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid, derivative of Scoulerin from plants of the Fumariaceae family.
Brand Name: Vulcanchem
CAS No.: 20180-95-4
VCID: VC0000029
InChI: InChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H/t15-;/m1./s1
SMILES: COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl
Molecular Formula: C19H22ClNO4
Molecular Weight: 363.838

SCOULERIN HCl

CAS No.: 20180-95-4

VCID: VC0000029

Molecular Formula: C19H22ClNO4

Molecular Weight: 363.838

Purity: 95 % (TLC)

* For research use only. Not for human or veterinary use.

SCOULERIN HCl - 20180-95-4

Description

Scoulerin hydrochloride, also known as scoulerin HCl, is a benzylisoquinoline alkaloid derived from (S)-reticuline through the action of the berberine bridge enzyme. This compound is primarily found in various plant species, including the opium poppy, Croton flavens, and certain species within the Erythrina genus. Scoulerin hydrochloride has garnered attention due to its potential therapeutic effects and pharmacological activities, making it a subject of scientific research in fields such as chemistry, biology, and medicine.

Synthesis and Production

The synthesis of scoulerin hydrochloride typically involves several steps. In industrial settings, it can be produced by extracting scoulerine from natural sources followed by conversion to its hydrochloride salt. This process often includes purification steps such as chromatography to isolate the desired compound effectively.

Biological Activities and Research Findings

Scoulerin, the parent compound of scoulerin hydrochloride, is known for its potent antimitotic properties and its role as an inhibitor of BACE1 (ß-site amyloid precursor protein cleaving enzyme 1), which is involved in Alzheimer's disease pathology . Scoulerin inhibits proliferation, arrests the cell cycle, and induces apoptosis in cancer cells, suggesting potential applications in oncology .

Isoquinoline alkaloids, including scoulerin, have been studied for their interactions with transition metals and their chelation effects, which could contribute to their biological activities . Additionally, isoquinoline analogs have shown diverse biological activities against various pathogens and neurodegenerative disorders, highlighting the potential of this scaffold in medicinal chemistry .

Future Directions and Potential Applications

Given the diverse biological activities of benzylisoquinoline alkaloids, further research into scoulerin hydrochloride could uncover new therapeutic applications. The compound's potential in cancer treatment and neurodegenerative diseases warrants additional studies to explore its molecular mechanisms and pharmacokinetics. Moreover, optimizing synthetic methods for scoulerin hydrochloride could improve its availability for clinical trials and drug development.

CAS No. 20180-95-4
Product Name SCOULERIN HCl
Molecular Formula C19H22ClNO4
Molecular Weight 363.838
IUPAC Name (13aR)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol;hydrochloride
Standard InChI InChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H/t15-;/m1./s1
Standard InChIKey JQFCGPKOYFMORW-XFULWGLBSA-N
SMILES COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl
Purity 95 % (TLC)
Synonyms 2,9-Dioxy-3,10-dimethoxyberbine, 3,10-Dimethoxy-13a-alpha-berbine-2,9-diol, hydrochloride
Reference - Boit, Ergebnisse der Alkaloid-Chemie bis 1960. Akademie-Verlag, Berlin (1960). p. 420 - Brochmann-Hanssen et al., Tetrahed. Letters (1966). 20:2261
PubChem Compound 51346144
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator